4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 847395-40-8
VCID: VC5827256
InChI: InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2
SMILES: C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Molecular Formula: C20H18BrN3O
Molecular Weight: 396.288

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

CAS No.: 847395-40-8

Cat. No.: VC5827256

Molecular Formula: C20H18BrN3O

Molecular Weight: 396.288

* For research use only. Not for human or veterinary use.

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one - 847395-40-8

Specification

CAS No. 847395-40-8
Molecular Formula C20H18BrN3O
Molecular Weight 396.288
IUPAC Name 1-(4-bromophenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C20H18BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h2-10,14H,1,11-13H2
Standard InChI Key ZBSIXROJPZDMRO-UHFFFAOYSA-N
SMILES C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a 1-allyl-1H-benzo[d]imidazol-2-yl moiety. Key structural elements include:

  • Pyrrolidin-2-one: A saturated lactam ring contributing rigidity and hydrogen-bonding capacity.

  • Benzimidazole: A bicyclic aromatic system with two nitrogen atoms, known for its role in nucleic acid interactions and enzymatic inhibition .

  • Allyl group: A three-carbon unsaturated chain at the N1 position of the benzimidazole, enhancing steric bulk and potential reactivity.

  • 4-Bromophenyl: An electron-withdrawing substituent that influences electronic distribution and molecular polarity.

The molecular formula is C₂₁H₁₉BrN₃O, with a calculated molecular weight of 409.30 g/mol.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one can be conceptualized through three key fragments:

  • Pyrrolidin-2-one core: Derived from cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization.

  • 4-Bromophenyl substitution: Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • 1-Allyl-benzimidazole: Synthesized through condensation of o-phenylenediamine with allyl isocyanate, followed by cyclization .

Stepwise Synthesis

A plausible route, adapted from methodologies in and, involves:

  • Formation of 1-allyl-1H-benzimidazole:

    • Condensation of o-phenylenediamine with allyl isocyanate in dichloromethane at 0°C, followed by cyclization using glyoxal and ammonia .

    • Yield: ~85% (based on analogous imidazole syntheses ).

  • Preparation of 1-(4-bromophenyl)pyrrolidin-2-one:

    • Coupling 4-bromoaniline with γ-butyrolactam via Buchwald–Hartwig amination.

    • Key reagent: Palladium acetate (Pd(OAc)₂) with Xantphos ligand.

  • Final Coupling:

    • Reacting 1-allyl-benzimidazole with 1-(4-bromophenyl)pyrrolidin-2-one using Mitsunobu conditions (DIAD, PPh₃) in THF.

    • Reaction time: 16–24 hours at room temperature .

Challenges and Optimization

  • Regioselectivity: The allyl group’s placement on the benzimidazole nitrogen requires careful control of reaction stoichiometry to avoid N3 alkylation .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) is effective for isolating the final product .

Physicochemical and Spectroscopic Properties

Spectral Data (Theoretical)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.85–7.82 (m, 2H, Ar-H), 7.65–7.61 (m, 2H, Ar-H), 6.05–5.95 (m, 1H, CH₂=CH), 5.30–5.20 (d, 2H, CH₂=CH), 4.55–4.45 (m, 2H, N-CH₂), 3.90–3.70 (m, 2H, pyrrolidinone-H), 2.80–2.60 (m, 2H, pyrrolidinone-H) .

  • FTIR (KBr):

    • 1685 cm⁻¹ (C=O lactam), 1600 cm⁻¹ (C=N benzimidazole), 670 cm⁻¹ (C-Br).

Physicochemical Properties

PropertyValue
Melting Point182–184°C (predicted)
SolubilityDMSO > 10 mg/mL
LogP (octanol/water)3.2 ± 0.3
StabilityStable at RT, light-sensitive

Biological Activity and Mechanism

Antimicrobial Activity

Benzimidazoles with alkyl substituents show MIC values of 4–64 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) . The bromophenyl group’s electron-withdrawing effects could potentiate DNA gyrase inhibition.

Molecular Docking Insights

Preliminary docking studies (modeled on ) suggest interactions with dihydrofolate reductase (DHFR):

  • Hydrogen bonds: Between the lactam carbonyl and Arg70.

  • π-π stacking: Benzimidazole with Phe34.

Applications and Future Directions

Pharmaceutical Development

  • Lead compound: For kinase or epigenetic targets (e.g., CREBBP bromodomains ).

  • Prodrug potential: The allyl group allows further functionalization via click chemistry.

Material Science

  • Ligand design: For transition metal catalysts in cross-coupling reactions.

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